NCX Current Inhibition Potency: ORM-10103 vs. First-Generation Inhibitor KB-R7943
ORM-10103 inhibits cardiac NCX currents with submicromolar potency, whereas the first-generation inhibitor KB-R7943 shows substantially weaker activity and operates primarily on reverse-mode NCX [1]. The quantitative difference in IC50 values—ORM-10103 at 55–67 nM vs. KB-R7943 at ~320 nM—demonstrates ORM-10103's superior molar potency for NCX blockade .
| Evidence Dimension | NCX current inhibition potency (IC50) |
|---|---|
| Target Compound Data | 55 nM (inward, -80 mV); 67 nM (outward, 20 mV) |
| Comparator Or Baseline | KB-R7943: ~320 nM (reverse-mode NCX, guinea pig ventricular cells) |
| Quantified Difference | ~5.8-fold greater potency for ORM-10103 |
| Conditions | Canine ventricular myocytes (ORM-10103); guinea pig ventricular cells (KB-R7943) |
Why This Matters
This potency differential translates to lower working concentrations, reducing the risk of vehicle-mediated artifacts or off-target effects in sensitive cellular assays.
- [1] Jost N, et al. Br J Pharmacol. 2013;170(4):768-78. View Source
